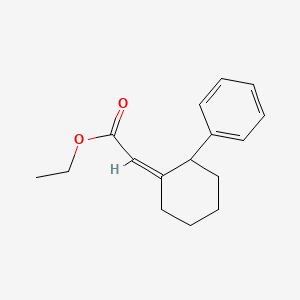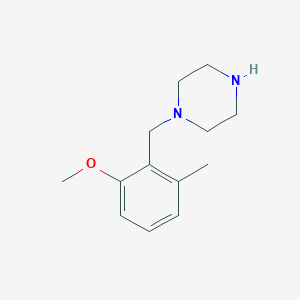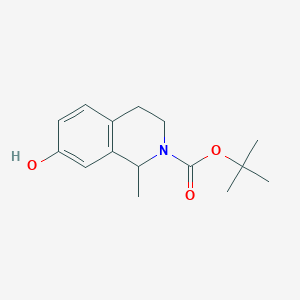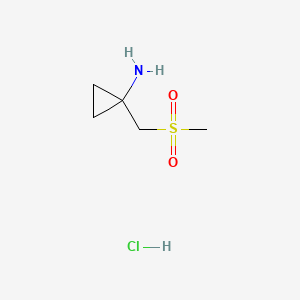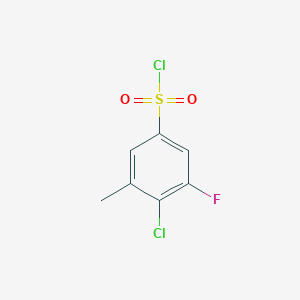
Methyl 2-(chlorosulfonyl)-4-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chlorosulfonyl)pyridine-4-carboxylate is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and a carboxylate ester group (-COOCH3) attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)pyridine-4-carboxylate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl 2-pyridine-4-carboxylate. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of methyl 2-(chlorosulfonyl)pyridine-4-carboxylate may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(chlorosulfonyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction: The compound can be reduced to form the corresponding sulfinyl or sulfenyl derivatives.
Oxidation: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Sulfinyl and Sulfenyl Derivatives: Formed from reduction reactions.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(chlorosulfonyl)pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of methyl 2-(chlorosulfonyl)pyridine-4-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amino or hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(chlorosulfonyl)pyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate: Similar structure but with the chlorosulfonyl group at a different position on the pyridine ring.
Methyl 2-(chlorosulfonyl)benzoate: Contains a benzoate ring instead of a pyridine ring.
Methyl 2-(chlorosulfonyl)thiophene-4-carboxylate: Contains a thiophene ring instead of a pyridine ring.
The uniqueness of methyl 2-(chlorosulfonyl)pyridine-4-carboxylate lies in its specific reactivity and the position of the functional groups on the pyridine ring, which can influence its chemical behavior and applications.
Eigenschaften
Molekularformel |
C7H6ClNO4S |
|---|---|
Molekulargewicht |
235.65 g/mol |
IUPAC-Name |
methyl 2-chlorosulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-3-9-6(4-5)14(8,11)12/h2-4H,1H3 |
InChI-Schlüssel |
YDWOIJMBEXHFIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



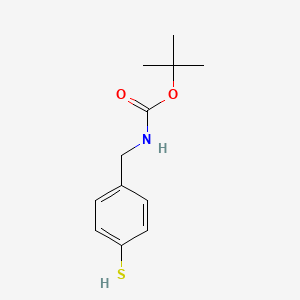

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
![Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylicacid](/img/structure/B13555169.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)

